An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine: Properties, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-5-iodo-3-methylpyridine: Properties, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Bromo-5-iodo-3-methylpyridine (CAS No. 65550-78-9), a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its physical and spectral characteristics, explores its utility in pivotal cross-coupling reactions, and highlights its role in the synthesis of biologically active molecules, particularly kinase inhibitors.
Core Molecular Properties
2-Bromo-5-iodo-3-methylpyridine, also known as 2-bromo-5-iodo-3-picoline, is a halogenated pyridine derivative featuring a unique substitution pattern that makes it a highly versatile intermediate in organic synthesis. The presence of both a bromine and an iodine atom at different positions on the pyridine ring allows for selective and sequential functionalization.
Physicochemical Data
The fundamental physical and chemical properties of 2-Bromo-5-iodo-3-methylpyridine are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 65550-78-9 | [1] |
| Molecular Formula | C₆H₅BrIN | [1] |
| Molecular Weight | 297.92 g/mol | [1] |
| Appearance | Light yellow to white solid/powder to crystal | [2] |
| Melting Point | 43-46 °C | [1] |
| Boiling Point | 298 °C | [1] |
| Density | 2.171 g/cm³ | [1] |
| Flash Point | 134 °C | [1] |
| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |
Spectral Data (Predicted and Analog-Based)
1.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8-8.0 | d | ~2.0 |
| H-6 | ~8.2-8.4 | d | ~2.0 |
| -CH₃ | ~2.4-2.6 | s | - |
Note: Predicted chemical shifts are based on the analysis of similar substituted pyridines. The downfield shift of the ring protons is due to the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the pyridine ring.
1.2.2. 13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum is anticipated to display six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-150 |
| C-3 | ~135-140 |
| C-4 | ~140-145 |
| C-5 | ~90-95 |
| C-6 | ~150-155 |
| -CH₃ | ~18-22 |
Note: The carbon atom attached to the iodine (C-5) is expected to have a significantly lower chemical shift compared to the other aromatic carbons. The chemical shifts of the other carbons are influenced by the electronegativity of the attached halogens and the nitrogen atom.
1.2.3. Mass Spectrometry (Predicted Fragmentation)
In an electron ionization (EI) mass spectrum, 2-Bromo-5-iodo-3-methylpyridine is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) and iodine (monoisotopic 127I) will be characteristic.
| m/z | Proposed Fragment |
| 297/299 | [M]⁺ (Molecular ion) |
| 170/172 | [M - I]⁺ |
| 218 | [M - Br]⁺ |
| 91 | [M - Br - I]⁺ (Picoline fragment) |
Note: The fragmentation pattern is predicted based on the relative bond strengths, with the weaker C-I bond likely to cleave more readily than the C-Br bond.
1.2.4. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely exhibit characteristic peaks for the aromatic C-H and C=C/C=N stretching vibrations, as well as the C-Br and C-I stretching frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3150 | Aromatic C-H stretching |
| 1550-1600 | Aromatic C=C and C=N stretching |
| 1450-1500 | Aromatic ring vibrations |
| 600-700 | C-Br stretching |
| 500-600 | C-I stretching |
Synthesis and Purification
While a specific, detailed synthesis for 2-Bromo-5-iodo-3-methylpyridine is not widely published, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2-amino-5-bromo-3-iodopyridine[3]. A potential pathway involves the bromination and subsequent iodination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-Bromo-5-iodo-3-methylpyridine.
General Purification Protocol: Recrystallization
For solid compounds like 2-Bromo-5-iodo-3-methylpyridine, recrystallization is an effective purification method.
Step-by-Step Methodology:
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, hexanes, or a mixture like ethanol/water) to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Chemical Reactivity and Synthetic Utility
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of 2-Bromo-5-iodo-3-methylpyridine. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. The remaining bromine at the 2-position can then be targeted in a subsequent coupling reaction under more forcing conditions.
Caption: Selective functionalization of 2-Bromo-5-iodo-3-methylpyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the case of 2-Bromo-5-iodo-3-methylpyridine, the reaction with an arylboronic acid will selectively occur at the more reactive C-I bond.
Exemplary Protocol (adapted from similar substrates)[2][4]:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-5-iodo-3-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of 2-Bromo-5-iodo-3-methylpyridine.
Exemplary Protocol (adapted from similar substrates)[5][6]:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-iodo-3-methylpyridine (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).
-
Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base like triethylamine (Et₃N) (2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50-60 °C) while monitoring by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The reaction of 2-Bromo-5-iodo-3-methylpyridine with a primary or secondary amine will preferentially occur at the 5-position.
Exemplary Protocol (adapted from similar substrates)[7][8]:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-5-iodo-3-methylpyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong base such as NaOt-Bu or Cs₂CO₃ in a dry Schlenk tube.
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are privileged scaffolds in medicinal chemistry, and 2-Bromo-5-iodo-3-methylpyridine is a valuable intermediate for the synthesis of various biologically active compounds. Its ability to undergo selective cross-coupling reactions makes it particularly useful for creating libraries of compounds for drug discovery programs.
Synthesis of Kinase Inhibitors
A significant application of this and related compounds is in the synthesis of protein kinase inhibitors, which are a major class of targeted cancer therapies[9][10][11]. The pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The substituents introduced via cross-coupling reactions can be tailored to achieve potency and selectivity for specific kinases.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that support tumor growth. Pyridine-based molecules are known to be effective VEGFR-2 inhibitors[12][13].
-
PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its inhibition is a promising strategy for cancer treatment. Substituted aminopyrimidines and related heterocycles, which can be synthesized from intermediates like 2-Bromo-5-iodo-3-methylpyridine, have shown potent PLK4 inhibitory activity[14].
Safety and Handling
-
Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
2-Bromo-5-iodo-3-methylpyridine is a strategically important building block in modern organic synthesis, particularly for applications in drug discovery. Its key value lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This enables the efficient construction of complex molecular architectures, most notably for the development of novel kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its use by leveraging data from analogous compounds and established synthetic methodologies.
References
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Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved January 11, 2026, from [Link]
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Al-Warhi, T., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Retrieved January 11, 2026, from [Link]
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